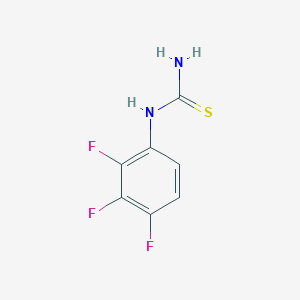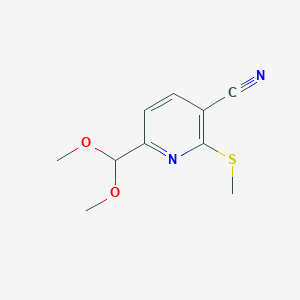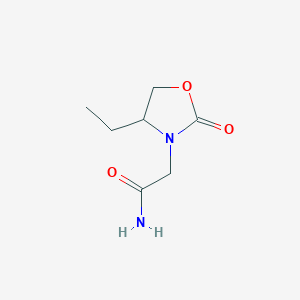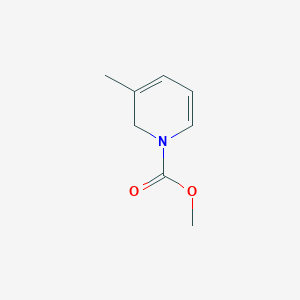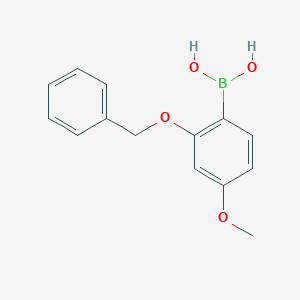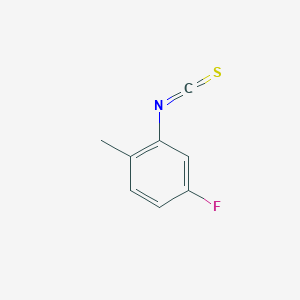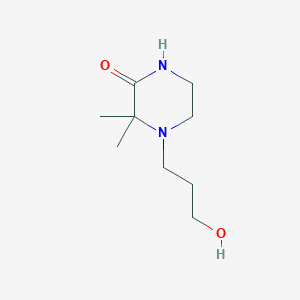![molecular formula C11H19NO3 B070611 Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate CAS No. 173423-97-7](/img/structure/B70611.png)
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate, also known as OTX008, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It removes methyl groups from histone proteins, leading to the activation of genes that promote cancer cell growth and survival. Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate binds to the active site of LSD1, preventing it from removing methyl groups from histones. This leads to the re-expression of tumor suppressor genes, which in turn induces cancer cell death.
Biochemical and Physiological Effects:
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In preclinical studies, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been shown to be well-tolerated and has a favorable pharmacokinetic profile. It has also been shown to enhance the anti-tumor activity of other chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is a valuable tool for studying the role of LSD1 in cancer biology. It can be used to investigate the epigenetic regulation of gene expression and the mechanisms of cancer cell growth and survival. However, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has some limitations for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, and its effects may be limited to certain cancer types. Moreover, the efficacy of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may vary depending on the genetic and epigenetic profile of the cancer cells.
Orientations Futures
There are several future directions for the development of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate. First, clinical trials are ongoing to evaluate its safety and efficacy in cancer patients. Second, combination therapy with other chemotherapy drugs may enhance the anti-tumor activity of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate. Third, the development of more potent and selective LSD1 inhibitors may improve the therapeutic potential of this class of drugs. Fourth, the identification of biomarkers that predict the response to Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may help to personalize cancer treatment. Finally, the elucidation of the mechanisms of resistance to Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate may lead to the development of new strategies to overcome drug resistance.
Méthodes De Synthèse
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is synthesized by reacting tert-butyl N-(3-aminopropyl)carbamate with 2-oxohex-5-enal in the presence of a catalyst. The reaction yields Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate as a white solid with a purity of more than 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
Applications De Recherche Scientifique
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer types, including breast, lung, and colon cancer. Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate inhibits the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. By inhibiting LSD1, Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate induces the re-expression of tumor suppressor genes, leading to cancer cell death.
Propriétés
Numéro CAS |
173423-97-7 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-7-9(8(2)13)12-10(14)15-11(3,4)5/h6,9H,1,7H2,2-5H3,(H,12,14)/t9-/m1/s1 |
Clé InChI |
VZMYXWBRBWDCND-SECBINFHSA-N |
SMILES isomérique |
CC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C |
SMILES |
CC(=O)C(CC=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)C(CC=C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-acetyl-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)

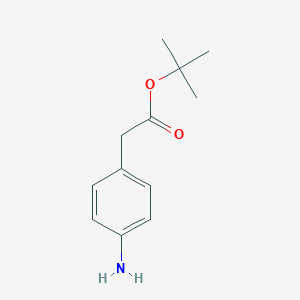
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

